![molecular formula C23H20FN3O3S2 B2844050 N-(4-fluorobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 923173-56-2](/img/structure/B2844050.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide
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Description
N-(4-fluorobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H20FN3O3S2 and its molecular weight is 469.55. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A study discussed the synthesis and antimicrobial study of substituted 2-aminobenzothiazoles derivatives. These compounds were synthesized and evaluated for their docking properties and antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. The study highlights the potential of benzothiazole derivatives in designing new antimicrobials to combat resistant bacteria (D. G. Anuse et al., 2019).
Cancer Therapy
Research on fluoro-substituted benzothiazoles has shown anticancer activity against various cancer cell lines, including lung, breast, and CNS cancer. The study indicates the potential of benzothiazole derivatives in cancer therapy, offering a foundation for the development of new anticancer agents (A. G. Hammam et al., 2005).
Fluorescent Probes and Sensors
Benzimidazole and benzothiazole conjugated Schiff base compounds have been synthesized and evaluated as fluorescent sensors for metal ions like Al3+ and Zn2+. These compounds exhibit large Stokes shifts and high sensitivity and selectivity towards these ions, demonstrating their utility in environmental and biological sciences (G. Suman et al., 2019).
Drug Discovery and Pharmacological Studies
Isoxazole derivatives of benzothiazole compounds have been explored for their anti-cancer activity, showcasing the ability to regulate cell cycle and apoptosis via p53 activation and mitochondrial-dependent pathways. These findings emphasize the role of benzothiazole derivatives in drug discovery and development for cancer treatment (R. Kumbhare et al., 2014).
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c1-15(2)32(29,30)18-6-3-5-17(13-18)22(28)27(14-16-9-11-25-12-10-16)23-26-21-19(24)7-4-8-20(21)31-23/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWKTNIEXIMCHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide |
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